While the provided abstracts do not delve into the specific details of HET0016 synthesis, they indicate that it was initially discovered through high-throughput screening of a chemical library at Taisho Pharmaceutical Co., Ltd. [ [] ]. Unfortunately, the precise synthetic route and conditions employed for HET0016 production remain undisclosed in these research articles.
HET0016 primarily functions by selectively inhibiting specific isoforms of CYP450 enzymes, particularly those belonging to the CYP4A and CYP4F families [ [] ]. These enzymes catalyze the ω-hydroxylation of arachidonic acid, leading to the formation of 20-HETE. The mechanism of inhibition appears to be non-competitive and irreversible, as demonstrated by kinetic studies using recombinant CYP4A1 [ [] ]. This implies that HET0016 binds to the enzyme at a site distinct from the arachidonic acid binding site, leading to a conformational change that renders the enzyme inactive. By inhibiting 20-HETE synthesis, HET0016 effectively reduces its levels in tissues and circulation, enabling researchers to study the downstream effects of 20-HETE signaling.
a) Cardiovascular Research: HET0016 has been extensively used to investigate the role of 20-HETE in regulating blood pressure, vascular tone, and angiogenesis. Studies have demonstrated that HET0016 attenuates hypertension in various animal models, including those induced by angiotensin II, L-NAME, and cyclosporin A [ [, , ] ]. Furthermore, HET0016 has been shown to improve endothelial function, reduce neointima formation after balloon injury, and ameliorate vascular remodeling in hypertension models [ [, , ] ].
b) Cancer Research: Emerging evidence suggests a role for 20-HETE in promoting tumor growth and angiogenesis. HET0016 has shown promise in preclinical studies by inhibiting the growth of various cancer types, including glioblastoma, breast cancer, and colon cancer [ [, , , , , ] ]. HET0016 appears to exert its anti-tumor effects by suppressing tumor cell proliferation, inducing apoptosis, and reducing angiogenesis.
c) Neuroprotection: HET0016 has shown potential neuroprotective effects in various models of brain injury, including stroke, traumatic brain injury, and subarachnoid hemorrhage [ [, , , , , ] ]. Studies suggest that HET0016 reduces brain damage by decreasing inflammation, oxidative stress, and apoptosis, ultimately improving neurological outcomes.
d) Renal Research: 20-HETE plays a crucial role in regulating renal function, including blood flow, sodium excretion, and glomerular filtration rate. HET0016 has been instrumental in understanding these processes. Studies have demonstrated its ability to modulate pressure natriuresis, improve renal blood flow, and attenuate renal damage in models of hypertension and cyclosporin A nephrotoxicity [ [, , ] ].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6